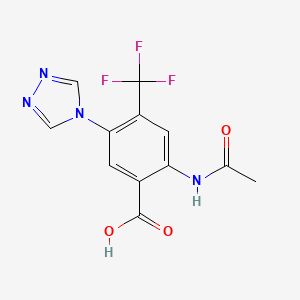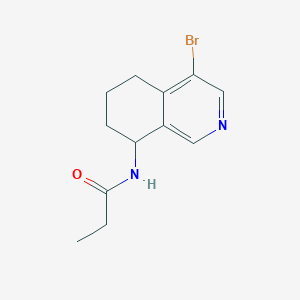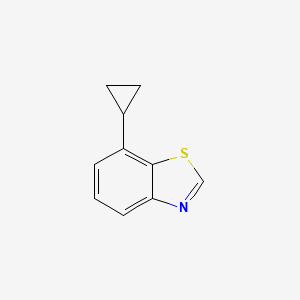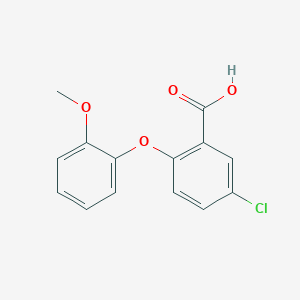
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a tritylsulfanyl group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-tritylsulfanylpropanoate typically involves the protection of amino acids and subsequent functionalization. One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate to form tert-butyl esters . This method is advantageous due to its high yield and tolerance to various amino acid side chains.
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl 2-amino-3-tritylsulfanylpropanoate, often employs flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors enhances the scalability and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylsulfanyl group can be reduced to yield the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-3-tritylsulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and ionic interactions with biological molecules, while the tritylsulfanyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-amino-3-sulfanylpropanoate: Lacks the trityl group, making it less sterically hindered.
Tert-butyl 2-amino-3-(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thioacetate: Contains a dihydroxyphenyl group instead of a trityl group, offering different reactivity and properties.
Uniqueness
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate is unique due to its combination of a bulky trityl group and a tert-butyl ester, which confer distinct steric and electronic properties. These features make it a valuable compound for studying steric effects in chemical reactions and for developing novel synthetic methodologies.
Eigenschaften
Molekularformel |
C26H29NO2S |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3 |
InChI-Schlüssel |
VVIZBZVUAOGUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-Ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B8338844.png)

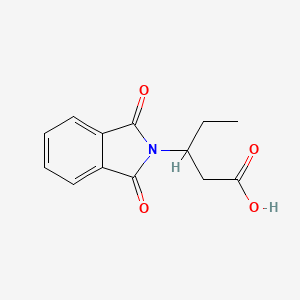
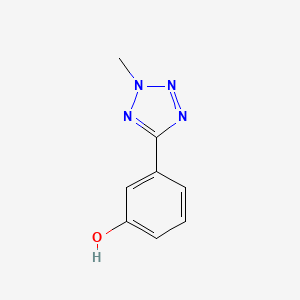
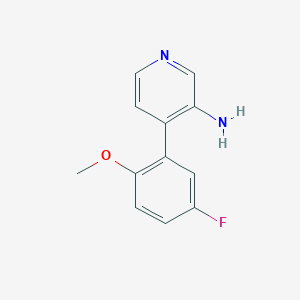

![Ethyl 4-[(2-hydroxyethyl)(methyl)amino]benzoate](/img/structure/B8338901.png)

